(5Z)-5-[(2E)-3-phenylprop-2-enylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(2E)-3-phenylprop-2-enylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its unique thiazolo-triazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2E)-3-phenylprop-2-enylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a thioamide with a halogenated ketone under basic conditions.
Construction of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Final Coupling Reaction: The final step involves the coupling of the triazole-thiazole intermediate with a phenylprop-2-enylidene derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enylidene moiety, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the double bonds in the phenylprop-2-enylidene group, converting them into single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further biological studies.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2E)-3-phenylprop-2-enylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. These include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
DNA Intercalation: It can intercalate into DNA strands, disrupting replication and transcription processes.
Membrane Interaction: The compound can integrate into biological membranes, altering their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2E)-3-phenylprop-2-enylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-[(2E)-3-phenylprop-2-enylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in (5Z)-5-[(2E)-3-phenylprop-2-enylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique electronic and steric properties, enhancing its biological activity and making it distinct from similar compounds.
This compound , covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H19N3O4S/c1-27-16-12-15(13-17(28-2)19(16)29-3)20-23-22-25(24-20)21(26)18(30-22)11-7-10-14-8-5-4-6-9-14/h4-13H,1-3H3/b10-7+,18-11- |
InChI Key |
FMSARYIBEHCHLH-YJMOAXFXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=N2 |
Origin of Product |
United States |
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